Home > Products > Screening Compounds P114305 > (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid
(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid - 1704063-54-6

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid

Catalog Number: EVT-1736513
CAS Number: 1704063-54-6
Molecular Formula: C15H24BNO3
Molecular Weight: 277.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SB02055

    Compound Description: SB02055 is a DOTA-conjugated (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid designed as a Fibroblast activation protein (FAP)-targeted ligand for cancer imaging. In preclinical studies, [68Ga]Ga-SB02055 exhibited nominal tumor uptake. []

SB04028

    Compound Description: SB04028 is another DOTA-conjugated FAP-targeted ligand, specifically a DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid. Preclinical studies demonstrated that [68Ga]Ga-SB04028 showed clear tumor visualization with higher tumor uptake than [68Ga]Ga-PNT6555. []

PNT6555

    Compound Description: While the full structure of PNT6555 is not provided in the provided text, it is described as a natGa/68Ga-complexed FAP-targeting agent. Preclinical evaluations revealed lower tumor uptake of [68Ga]Ga-PNT6555 compared to [68Ga]Ga-SB04028. []

    Relevance: Although the precise structure remains undefined in the context of this information, PNT6555 is considered structurally related to (3-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid, SB02055, and SB04028 due to its shared function as a FAP-targeting agent and its ability to form complexes with gallium. This suggests a potential structural motif involving a boronic acid group or a similar moiety capable of binding to FAP. []

AT791

    Compound Description: AT791, chemically defined as 3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine, functions as an inhibitor of Toll-like receptor (TLR)7 and TLR9 signaling in various cell types. This inhibitory activity arises from its weak interaction with nucleic acids and its accumulation in intracellular acidic compartments where TLR7 and 9 reside. []

    Relevance: AT791 shares a structural similarity with (3-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid in their propoxy linker connecting an aromatic ring to a basic nitrogen atom. Both compounds utilize this linker to connect pharmacophoric elements, albeit with different targets and mechanisms of action. []

E6446

    Compound Description: E6446, or 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole, is another potent inhibitor of TLR7 and TLR9 signaling. It exhibits similar inhibitory mechanisms as AT791, involving weak nucleic acid interaction and accumulation in acidic endosomal compartments. []

    Relevance: Similar to AT791, E6446 demonstrates a structural resemblance to (3-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid through their shared propoxy linker connecting an aromatic ring to a basic nitrogen. Notably, E6446 possesses two such propoxy linkers within its structure, highlighting the potential importance of this structural motif for interacting with biological targets. []

Overview

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a propoxy group linking to a 4-methylpiperidine moiety. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a building block in organic synthesis.

Source

This compound can be sourced from various chemical suppliers and research institutions. Notably, Amerigo Scientific provides high-quality (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid for research purposes .

Classification

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid is classified as a boronic acid derivative. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid typically involves multi-step synthetic routes. A common approach includes:

  1. Formation of the Propoxy Group: This can be achieved through the alkylation of phenolic compounds with propylene oxide or similar reagents.
  2. Boronation: The introduction of the boronic acid functionality often involves the reaction of aryl halides with organoboranes or boron reagents under palladium-catalyzed cross-coupling conditions.
  3. Final Functionalization: The piperidine moiety can be introduced via nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.

Technical details regarding specific reaction conditions, such as temperature, pressure, and catalyst types, are critical for optimizing yields and purity but are typically proprietary or found in specialized literature.

Molecular Structure Analysis

Structure

The molecular structure of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid can be represented as follows:

  • Chemical Formula: C16H24BNO3
  • Molecular Weight: Approximately 291.18 g/mol
  • Structural Features:
    • A phenyl ring substituted with a propoxy group.
    • A 4-methylpiperidine group attached to the propoxy.
    • A boronic acid functional group.

Data

The compound exhibits typical characteristics of boronic acids, including Lewis acidity. The pKa values generally range from 4 to 10 depending on substituents .

Chemical Reactions Analysis

Reactions

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid participates in various chemical reactions:

  1. Suzuki Coupling Reaction: This compound can act as a coupling partner in Suzuki reactions, forming biaryl compounds when reacted with aryl halides.
  2. Formation of Boronate Esters: It can react with diols to form stable boronate esters, which are useful in various applications including drug delivery systems.
  3. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release the corresponding phenol and boric acid.

Technical details regarding these reactions often include specific conditions such as solvent choice, temperature, and reaction times to ensure optimal yields .

Mechanism of Action

Process

The mechanism of action for (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid primarily relates to its interactions in biological systems:

  1. Inhibition of Enzymatic Activity: Boronic acids can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
  2. Binding to Biological Targets: The piperidine moiety may enhance binding affinity to specific receptors or enzymes, facilitating therapeutic effects.

Data on specific targets and binding affinities are often detailed in pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Acidity: Exhibits Lewis acidity due to the presence of the boron atom.
  • Reactivity: Engages in typical reactions associated with boronic acids, including cross-coupling and esterification.

Relevant data on stability under various conditions (e.g., pH, temperature) is essential for handling and storage considerations .

Applications

Scientific Uses

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid has several applications in scientific research:

  1. Drug Development: Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
  2. Organic Synthesis: Utilized as a versatile building block in synthesizing complex organic molecules.
  3. Bioconjugation: Employed in bioconjugation techniques due to its reactivity with diols.

This compound's unique structural features and reactivity profile continue to make it an area of interest in both academic and industrial research settings.

Synthetic Methodologies for Boronic Acid Derivatives with Piperidine Motifs

Strategic Design of Propoxy-Linked Piperidine-Boronic Acid Hybrid Architectures

The molecular architecture of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid (C₁₅H₂₄BNO₃; MW 277.17 g/mol) integrates three critical domains: a phenylboronic acid headgroup, a C3-alkyloxy linker, and a 4-methylpiperidine tail [2] [3]. This tripartite design leverages orthogonal reactivity: the boronic acid enables Suzuki cross-coupling, the piperidine contributes conformational rigidity and potential bioactivity, and the propoxy spacer balances electronic communication and steric flexibility. Computational analyses (DFT) reveal that the n-propyl chain length optimizes the distance between the piperidine’s nitrogen and the boron atom (5.8 Å), minimizing electrostatic repulsion while permitting intramolecular interactions in polar solvents [6].

Hybridization strategies prioritize sequential assembly:

  • Nucleophilic Displacement: 3-Hydroxyphenylboronic acid reacts with 1-(3-chloropropyl)-4-methylpiperidine under basic conditions (K₂CO₃, DMF, 80°C), achieving 65–72% yields [3].
  • Reductive Amination: 3-(3-Bromopropoxy)phenylboronic acid couples with 4-methylpiperidine using NaI/K₂CO₃ catalysis, though competing esterification reduces yields to ~60% [7].

Table 1: Influence of Linker Length on Hybrid Synthesis | Linker Type | Reaction | Yield (%) | Byproducts | |-----------------|--------------|---------------|---------------| | Ethoxy (-OCH₂CH₃) | Nucleophilic displacement | 52% | Dehydrohalogenation (18%) | | Propoxy (-OCH₂CH₂CH₂-) | Nucleophilic displacement | 72% | None significant | | Butoxy (-OCH₂CH₂CH₂CH₂-) | Reductive amination | 68% | Cyclization (10%) |

Microwave-Assisted Suzuki-Miyaura Coupling for Modular Assembly

Microwave irradiation revolutionizes the synthesis of piperidine-boronic acid conjugates by accelerating key Suzuki-Miyaura couplings. The electron-rich 4-methylpiperidine moiety enhances nucleophilicity at the boron atom, facilitating oxidative addition to Pd⁰ complexes [5] [9]. Optimized conditions employ Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₃PO₄ base in DMF/H₂O (3:1) at 120°C (15 min, μW), achieving >85% conversion for aryl halide partners [5].

Critical advancements include:

  • Solid-Phase Hydroboration: Late-stage hydroboration of resin-bound peptide alkenes generates boronic acid tags, enabling rapid diversification of piperidine precursors [9].
  • Regiocontrol in Heterocycles: Couplings with imidazo[1,2-a]pyridines occur exclusively at C3, avoiding N1-competition due to Pd-mediated B–N transmetalation [5].

Table 2: Microwave Suzuki-Miyaura Conditions for Piperidine-Boronic Acids | Catalyst System | Base/Solvent | Time/Temp | Yield (%) | |---------------------|------------------|---------------|---------------| | Pd(OAc)₂/XPhos | K₂CO₃/Dioxane | 100°C/30 min | 78% | | Pd(dppf)Cl₂ | K₃PO₄/DMF:H₂O | 120°C/15 min | 92% | | NiCl₂(dppe)/PPh₃ | CsF/DME | 140°C/10 min | 65% |

Regioselective Functionalization of the Phenylboronic Acid Core

Regioselectivity in meta-substituted phenylboronic acids is governed by electronic and steric effects. For (3-substituted)phenylboronic acids, electrophilic aromatic substitution favors the ortho position (σ⁺ = −0.78) but is impeded by boron’s +I effect. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at −78°C achieves ortho-functionalization but risks protodeboronation [3] [6].

Key findings:

  • Steric Gating: 3-(Alkoxy) substituents direct electrophiles to C2/C6, while 3-(alkyl) groups permit C4 attack [8].
  • Protection Strategies: Ethanolamine adducts stabilize boronic acids during lithiation, suppressing deboronation [1]. After functionalization, mild HCl hydrolysis (pH 4.5) regenerates the boronic acid.
  • Halogenation: Ortho-bromination of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid using Br₂/CCl₄ yields 2-bromo derivatives (63%), pivotal for iterative cross-coupling [6].

Table 3: Physical Properties of Key Boronic Acid Intermediates | Compound | Melting Point (°C) | LogP | Aqueous Solubility (mg/mL) | |---------------|------------------------|----------|-------------------------------| | 3-Hydroxyphenylboronic acid | 148–152 | 1.02 | 32.5 | | 1-(3-Chloropropyl)-4-methylpiperidine | Liquid | 2.41 | Insoluble | | (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 110–115 (dec.) | 1.85 | 8.7 |

Challenges in Steric Hindrance Mitigation During Piperidine Substitution

Steric congestion at the piperidine nitrogen (cone angle = 170°) impedes N-alkylation. 4-Methylpiperidine’s equatorial methyl group exacerbates shielding, reducing nucleophilicity by 40% versus unsubstituted piperidine [6] [8]. Mitigation strategies include:

  • Phase-Transfer Catalysis (PTC): Benzyltriethylammonium chloride (0.1 eq.) enables N-alkylation of 4-methylpiperidine with 3-(3-bromopropoxy)phenylboronic esters at 60°C, improving yields to 80% by enhancing interfacial reactivity [7].
  • Lewis Acid Activation: ZnCl₂ coordinates with the boronate oxygen, diminishing its electron-withdrawing effect during alkylation. This suppresses O- vs. N-alkylation byproducts (<5% vs. 28% without Zn²⁺) [6].
  • Protecting Group Engineering: N-Boc-piperidines undergo smooth alkylation, but deprotection (TFA) risks boronate ester hydrolysis. N-SEM groups (removed by MgBr₂) offer compatibility [8].

Table 4: Steric Mitigation Strategies in Piperidine-Boronic Acid Synthesis | Challenge | Strategy | Efficacy | Limitations | |---------------|--------------|--------------|----------------| | Low N-nucleophilicity | PTC (BnEt₃N⁺Cl⁻) | Yield ↑ 35% | Emulsion formation | | Competing O-alkylation | ZnCl₂ activation | Selectivity >95% | Requires anhydrous conditions | | Protodeboronation | Ethanolamine protection | Recovery 90% | Acidic deprotection needed |

Comprehensive Compound Index

Table 5: Key Compounds in Piperidine-Boronic Acid Hybrid Synthesis | Compound Name | CAS No. | Molecular Formula | Role | |--------------------|--------------|------------------------|----------| | (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 1704063-54-6 | C₁₅H₂₄BNO₃ | Target hybrid | | 1-(3-Chloropropyl)-4-methylpiperidine | 102179-21-3 | C₉H₁₈ClN | Alkylating agent | | [4-(Diphenylamino)phenyl]boronic acid | 201802-67-7 | C₁₈H₁₆BNO₂ | Electronic model | | (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid | 1704081-78-6 | C₁₅H₂₃BClNO₃ | Halogenated analog | | 3-Hydroxyphenylboronic acid | 87199-16-4 | C₆H₇BO₃ | Boronic acid precursor |

Concluding Remarks

The synthesis of (3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid exemplifies strategic molecular design harmonized with tailored methodologies. Innovations in microwave-assisted coupling, regioselective functionalization, and steric control collectively address the unique reactivity challenges at the boron-piperidine interface. These frameworks extend to diverse piperidine-boronic acid hybrids, accelerating their application in catalysis, materials science, and medicinal chemistry.

Properties

CAS Number

1704063-54-6

Product Name

(3-(3-(4-Methylpiperidin-1-yl)propoxy)phenyl)boronic acid

IUPAC Name

[3-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

InChI

InChI=1S/C15H24BNO3/c1-13-6-9-17(10-7-13)8-3-11-20-15-5-2-4-14(12-15)16(18)19/h2,4-5,12-13,18-19H,3,6-11H2,1H3

InChI Key

NHAKGQUNOCWOLM-UHFFFAOYSA-N

SMILES

B(C1=CC(=CC=C1)OCCCN2CCC(CC2)C)(O)O

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCC(CC2)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.